Differential Stability of the Barium Salt vs. Free Oxalosuccinic Acid at Room Temperature
The free acid, oxalosuccinic acid, is a beta-keto acid that undergoes rapid spontaneous decarboxylation at ambient temperature, rendering its half-life impractically short for routine laboratory use [1]. In contrast, the barium monohydrogen salt is reported as stable under standard laboratory conditions (storage at room temperature in sealed, dry containers) and does not undergo analogous decarboxylation, enabling its use as an isolable reagent .
| Evidence Dimension | Stability under standard laboratory conditions |
|---|---|
| Target Compound Data | Stable; stable under standard laboratory conditions (ambient temperature, sealed container) |
| Comparator Or Baseline | Free oxalosuccinic acid: unstable, undergoes rapid decarboxylation |
| Quantified Difference | Qualitative difference; free acid is not isolable, salt is isolable |
| Conditions | Room temperature, dry storage |
Why This Matters
For procurement, the barium salt's stability ensures usable shelf-life and experimental reproducibility, unlike the free acid which cannot be stored or shipped as a ready-to-use reagent.
- [1] Wikipedia. Oxalosuccinic acid: unstable 6-carbon intermediate. Accessed 2026. View Source
